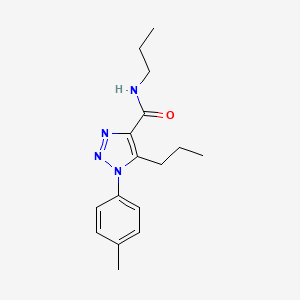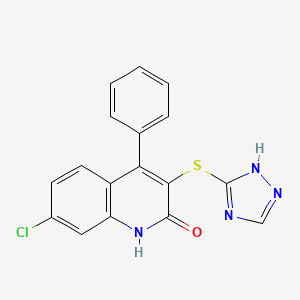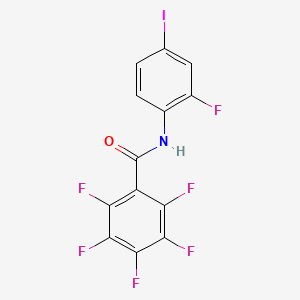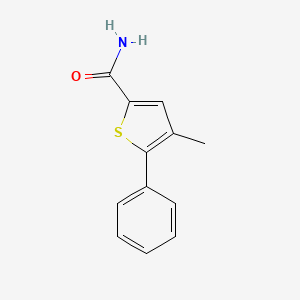![molecular formula C19H21NO3S B4834337 1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4834337.png)
1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline
Overview
Description
1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline, also known as PSB-TAQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. PSB-TAQ belongs to the class of quinolines, which are known for their diverse biological activities. In recent years, PSB-TAQ has been studied extensively for its mechanism of action and its potential use in treating various diseases.
Mechanism of Action
1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is thought to exert its biological effects by binding to specific receptors or enzymes in the body. In cancer research, 1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
In Alzheimer's disease research, 1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is thought to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is thought to improve cognitive function.
Biochemical and Physiological Effects:
1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. In cancer research, 1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the growth of cancer cells. In Alzheimer's disease research, 1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its ability to selectively target specific enzymes or receptors in the body. This allows researchers to study the effects of 1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline on specific biological pathways. One limitation of using 1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its potential use in cancer treatment, including its ability to inhibit the growth of cancer cells and induce apoptosis. Another direction is to investigate its potential use in treating other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline and its effects on specific biological pathways.
Scientific Research Applications
1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential use in treating various diseases, including cancer and Alzheimer's disease. In cancer research, 1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect is thought to be due to the compound's ability to inhibit the activity of certain enzymes involved in cell proliferation.
In Alzheimer's disease research, 1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This effect is thought to improve cognitive function in individuals with Alzheimer's disease.
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-propylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-2-14-24(22,23)18-12-6-4-10-16(18)19(21)20-13-7-9-15-8-3-5-11-17(15)20/h3-6,8,10-12H,2,7,9,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSZEAVKWDKWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-chlorophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4834257.png)
![N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B4834260.png)

![1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4834278.png)
![2-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4834286.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834290.png)


![methyl 4-[(2-fluorobenzoyl)amino]-3-methylbenzoate](/img/structure/B4834311.png)

![N-[3-(methylthio)phenyl]-N'-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4834329.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4834346.png)
![N-{2-chloro-4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4834353.png)